(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Overview
Description
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE is a complex organic compound that features a pyrazole ring, a morpholine ring, and various substituents
Preparation Methods
The synthesis of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions. Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include hydrazine, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and morpholine-containing molecules. For example:
1-ethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring but lacks the morpholine ring.
2,6-dimethylmorpholine: Contains the morpholine ring but lacks the pyrazole ring.
The uniqueness of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE lies in its combined structural features, which confer specific chemical and biological properties .
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-ethyl-4-nitropyrazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-4-15-11(10(5-13-15)16(18)19)12(17)14-6-8(2)20-9(3)7-14/h5,8-9H,4,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWZZRADXZHFBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2CC(OC(C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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